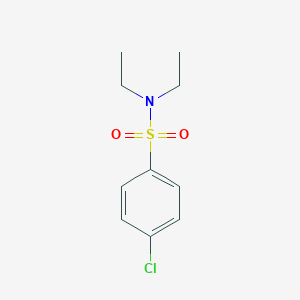

4-chloro-N,N-diethylbenzenesulfonamide

Description

Overview of Benzenesulfonamide (B165840) Chemistry and its Significance

Benzenesulfonamide, a compound featuring a benzene (B151609) ring attached to a sulfonamide group, forms the basis for a large class of organic compounds. solubilityofthings.comwikipedia.org Its chemistry is significant due to the versatile reactivity of the sulfonamide group and the diverse biological activities exhibited by its derivatives. Historically, the discovery of sulfonamide-based drugs, or "sulfa drugs," in the 1930s revolutionized medicine as they were among the first effective antibacterial agents. solubilityofthings.comresearchgate.net The fundamental structure of benzenesulfonamide allows for various substitutions on the benzene ring and the sulfonamide nitrogen, leading to a vast library of compounds with a wide range of applications. wikipedia.orgchemicalbook.com Beyond their well-known antibacterial properties, benzenesulfonamides are crucial intermediates in the synthesis of dyes, polymers, and various pharmaceuticals. solubilityofthings.comchemicalbook.com

Structural Characteristics and Functional Groups of 4-chloro-N,N-diethylbenzenesulfonamide

The molecular structure of this compound is characterized by a central benzenesulfonamide core. Key features include a benzene ring substituted with a chlorine atom at the para-position (position 4). This chlorine atom influences the electronic properties of the aromatic ring. The sulfonamide group (-SO₂N<) is attached to this ring. The nitrogen atom of the sulfonamide is, in turn, bonded to two ethyl groups (-CH₂CH₃), making it a tertiary sulfonamide.

The primary functional groups present are:

Aryl group: The 4-chlorophenyl group.

Sulfonamide group: The -SO₂N(C₂H₅)₂ moiety.

Halogen: The chlorine atom.

Alkyl groups: The two ethyl groups on the nitrogen atom.

Importance of Arylsulfonamide Scaffolds in Modern Chemical Research

The arylsulfonamide scaffold is a privileged structure in medicinal chemistry and drug discovery. mdpi.comnih.gov Its prominence stems from its ability to act as a versatile building block in the design of molecules that can interact with a variety of biological targets. nih.govresearchgate.net The sulfonamide group can act as a hydrogen bond donor and acceptor, contributing to strong binding interactions with enzymes and receptors.

Recent research highlights the broad therapeutic potential of arylsulfonamide derivatives, including their investigation as anticancer, antiviral, and anti-inflammatory agents. researchgate.netmdpi.comnih.gov The ability to readily modify the aryl ring and the sulfonamide nitrogen allows for the fine-tuning of a compound's physicochemical properties and biological activity. This modularity is a key reason why the arylsulfonamide scaffold continues to be a focus of intensive research in the development of new therapeutic agents. rsc.orgnih.gov

Structure

3D Structure

Properties

CAS No. |

6419-71-2 |

|---|---|

Molecular Formula |

C10H14ClNO2S |

Molecular Weight |

247.74 g/mol |

IUPAC Name |

4-chloro-N,N-diethylbenzenesulfonamide |

InChI |

InChI=1S/C10H14ClNO2S/c1-3-12(4-2)15(13,14)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3 |

InChI Key |

XFDZISYGOCDTJL-UHFFFAOYSA-N |

SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro N,n Diethylbenzenesulfonamide

Classical and Established Synthetic Routes to Sulfonamides

The traditional and most common methods for preparing sulfonamides, including 4-chloro-N,N-diethylbenzenesulfonamide, rely on the reaction of sulfonyl chlorides with amines and the synthesis of the necessary precursors.

Reaction of Arylsulfonyl Chlorides with Amines

The archetypal method for the formation of a sulfonamide bond is the reaction between an arylsulfonyl chloride and a primary or secondary amine. cbijournal.comrsc.org This reaction is typically straightforward and results in high yields. rsc.org The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide.

The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrochloric acid generated during the reaction. cbijournal.com For instance, the synthesis of various sulfonamides has been reported with 100% yield when using aniline (B41778) as the primary amine with different arylsulfonyl chlorides in the presence of pyridine at temperatures ranging from 0 to 25 °C. cbijournal.com

Conventional Preparations of this compound Precursors

The primary precursor for the synthesis of this compound is 4-chlorobenzenesulfonyl chloride. The industrial preparation of this intermediate is commonly achieved through the chlorosulfonation of chlorobenzene (B131634). guidechem.comchemicalbook.com

One established method involves reacting chlorobenzene with chlorosulfonic acid. prepchem.comgoogle.comgoogle.com The reaction can be carried out by adding chlorobenzene to a mixture of chlorosulfonic acid and fuming sulfuric acid at a controlled temperature, followed by heating. guidechem.com Another approach involves the reaction of chlorobenzene with chlorosulfonic acid in a halogenated aliphatic hydrocarbon solvent, such as 1,2-dichloroethane, in the presence of an alkali metal salt like sodium chloride. google.comgoogle.com This method can produce 4-chlorobenzenesulfonyl chloride in high yields. google.com

An alternative route to arylsulfonyl chlorides is the diazotization of anilines followed by a Sandmeyer-type reaction. rsc.org In this process, an aryl amine is treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. rsc.org

Advanced Catalytic Approaches in the Synthesis of this compound

Recent advancements in catalysis have provided more sophisticated and efficient methods for the synthesis of sulfonamides, including this compound. These methods often offer milder reaction conditions and broader functional group tolerance.

Iron-Catalyzed C(sp²)–C(sp³) Cross-Coupling Methodologies

Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for forming carbon-carbon bonds. Specifically, the iron-catalyzed C(sp²)–C(sp³) cross-coupling of chlorobenzenesulfonamides with alkyl Grignard reagents provides a direct route to alkylated benzenesulfonamides. nsf.gov This method is significant as the sulfonamide group acts as a highly effective activating group for this type of iron-catalyzed reaction. nsf.gov The reaction proceeds under mild and sustainable conditions, tolerating a variety of electronically and sterically diverse benzenesulfonamides and alkyl organometallics. nsf.gov This approach is particularly valuable for synthesizing compounds with potential applications in pharmaceuticals and agrochemicals. nsf.gov

Copper-Mediated Sulfonamide Formation via Oxygen-Activated Radical Processes

A novel approach to sulfonamide synthesis involves a copper-mediated S-N bond formation that proceeds through an oxygen-activated radical process. nih.govrsc.org This method directly couples sodium sulfinates with amines using either oxygen at atmospheric pressure or DMSO as the oxidant. rsc.org The reaction is catalyzed by copper and provides an efficient and robust pathway to functionalized sulfonamides with good yields and excellent chemoselectivity. nih.govrsc.orgrsc.org Mechanistic studies suggest that this transformation likely occurs via a single electron transfer (SET) pathway. rsc.org This process represents a direct and novel approach to synthesizing sulfonamides under air conditions, utilizing readily available starting materials. nih.govrsc.org

Conversion of Aryl Triazenes into Aryl Sulfonamides Utilizing Sulfur Dioxide

A versatile method for the synthesis of aryl sulfonamides involves the use of aryl triazenes as starting materials and sulfur dioxide as the sulfonyl source. rsc.orgrsc.org In this reaction, 1-aryl-triazenes can be converted into the corresponding sulfonamides in good yields when catalyzed by copper(II) chloride (CuCl₂). rsc.orgrsc.org The proposed mechanism suggests that the triazene (B1217601) undergoes homolysis in the presence of sulfur dioxide to generate diazo aryl and dialkylamino sulfonyl radicals. The aryl radical then releases nitrogen gas and subsequently reacts to form an aryl sulfonyl chloride, which is catalyzed by CuCl₂. This intermediate then reacts with the dialkylamino radical to produce the final sulfonamide product. rsc.org This method avoids the use of potentially unstable diazonium intermediates often found in traditional Sandmeyer-like reactions. rsc.org

Optimization of Reaction Conditions and Synthetic Efficiency for this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the chlorosulfonation of chlorobenzene to produce the key intermediate, 4-chlorobenzenesulfonyl chloride. The second step is the subsequent amination of this intermediate with diethylamine (B46881). The optimization of reaction conditions for both steps is critical for maximizing synthetic efficiency, yield, and purity of the final product.

Optimization of 4-chlorobenzenesulfonyl chloride Synthesis

The industrial preparation of 4-chlorobenzenesulfonyl chloride, the precursor to this compound, involves the reaction of chlorobenzene with chlorosulfonic acid. Research has focused on optimizing this process to improve yields and reduce reaction times, primarily through the use of catalysts and precise control of reaction parameters.

Detailed studies have demonstrated the efficacy of using acid chlorination catalysts in the sulfonation of chlorobenzene. google.com The process involves the dropwise addition of chlorobenzene to a mixture of chlorosulfonic acid and thionyl chloride. The inclusion of a catalyst, such as dimethylformamide (DMF), has a significant impact on the reaction's efficiency. In a catalyzed process, a yield of 92.9% of the theoretical maximum for 4-chlorobenzenesulfonyl chloride can be achieved. google.com Catalysts like N-methylpyrrolidone or tetramethylurea can also be used to obtain comparable yields and quality. google.com

In contrast, conducting the reaction without a catalyst necessitates a substantial increase in reaction time to achieve similar results. For instance, the dropwise addition time for chlorobenzene must be extended to eight hours, with an additional four hours of stirring, to reproduce the yield and quality obtained from the catalyzed reaction. google.com This highlights the crucial role of the catalyst in enhancing the economic and temporal efficiency of the synthesis.

The temperature is another critical parameter that must be carefully controlled. The reaction is typically maintained at temperatures between 20°C and 90°C, with a preferred range of 55°C to 90°C. google.com This ensures that the reaction mixture remains in a liquid state and that the reaction proceeds at an optimal rate. google.com The molar ratios of the reactants are also specified for optimal conversion, with a typical ratio being 1.0 mole of chlorobenzene to 1.0-1.05 moles of chlorosulfonic acid and 1.0-1.25 moles of thionyl chloride. google.com

Table 1: Optimization of 4-chlorobenzenesulfonyl chloride Synthesis

| Parameter | Condition | Effect on Efficiency | Source |

|---|---|---|---|

| Catalyst | 0.5-5 mol% Dimethylformamide (DMF) | Yield of 92.9%; allows for shorter reaction time (3-6h). | google.com |

| Catalyst | None | Requires longer dropwise addition time (8h) and post-stirring (4h) for comparable yield. | google.com |

| Temperature | 55-90 °C | Preferred range for the reaction to proceed efficiently while keeping the mixture liquid. | google.com |

| Reagents (molar ratio) | 1.0 mol Chlorobenzene : 1.0-1.05 mol Chlorosulfonic acid : 1.0-1.25 mol Thionyl chloride | Specified for optimal conversion. | google.com |

Optimization of the Amination Reaction

The second stage of the synthesis is the reaction of 4-chlorobenzenesulfonyl chloride with diethylamine to form the final product, this compound. This is a nucleophilic substitution reaction at the sulfonyl group.

The efficiency of this step is dependent on the choice of solvent and the use of an appropriate base to act as an acid scavenger. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized to prevent unwanted side reactions and to drive the reaction to completion. Tertiary amines, such as triethylamine (B128534) (Et3N), are commonly used for this purpose. nih.gov

The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM), at room temperature. nih.gov These mild conditions are generally sufficient to achieve a high conversion rate to the desired sulfonamide without the need for heating, which can help to prevent the formation of degradation products.

Table 2: General Conditions for Amination of 4-chlorobenzenesulfonyl chloride

| Parameter | Reagent/Condition | Purpose | Source |

|---|---|---|---|

| Amine | Diethylamine | Nucleophile to form the sulfonamide bond. | nih.gov |

| Solvent | Dichloromethane (DCM) | Provides a suitable reaction medium. | nih.gov |

| Base | Triethylamine (Et3N) | Acts as an HCl scavenger to neutralize the acid byproduct. | nih.gov |

| Temperature | Room Temperature | Allows for a mild and efficient reaction. | nih.gov |

Chemical Reactivity and Transformation Pathways of 4 Chloro N,n Diethylbenzenesulfonamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 4-chloro-N,N-diethylbenzenesulfonamide is susceptible to both electrophilic and nucleophilic attack, with the regiochemical outcome dictated by the electronic properties of the existing substituents.

The sulfonyl group (-SO₂NR₂) is a meta-directing deactivator for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature. organicchemistrytutor.comyoutube.com Conversely, the chlorine atom is also deactivating but directs incoming electrophiles to the ortho and para positions. youtube.com In this molecule, the para position is already occupied by the chlorine atom. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to be disfavored due to the deactivated nature of the ring. If a reaction were to occur, it would likely be directed to the positions ortho to the chloro group (and meta to the sulfonamide group).

In contrast, the presence of the electron-withdrawing sulfonamide group and the chloro leaving group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed, the ring must be "activated" by electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org In this compound, the sulfonamide group at the para position strongly activates the chlorine atom for displacement by nucleophiles. The reaction proceeds via an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as a reaction intermediate. libretexts.orgyoutube.com The rate of this reaction is enhanced by the presence of strong electron-withdrawing groups that can stabilize this intermediate. masterorganicchemistry.com

Table 1: Predicted Aromatic Substitution Reactions

| Reaction Type | Key Substituent Effects | Predicted Outcome for this compound | Governing Principles |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | -SO₂NEt₂ (strong deactivator, meta-director) -Cl (deactivator, ortho, para-director) | Reaction is disfavored. If forced, substitution would occur at positions 3 or 5. | The combined deactivating effect of both groups reduces the ring's nucleophilicity. organicchemistrytutor.comyoutube.com |

| Nucleophilic Aromatic Substitution (SNAr) | -SO₂NEt₂ (strong activator for NAS) -Cl (good leaving group) | Favored reaction. Nucleophilic displacement of the chloride ion. | The electron-withdrawing sulfonamide group stabilizes the intermediate Meisenheimer complex. wikipedia.orglibretexts.org |

Transition Metal-Catalyzed Coupling Reactions

The chloro-substituent on the benzene ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Iron, as an inexpensive and non-toxic alternative to palladium, has emerged as a viable catalyst for cross-coupling reactions. chemrxiv.orgwhiterose.ac.uk Iron-catalyzed Suzuki-Miyaura coupling reactions have been developed for aryl chlorides, which are typically less reactive than the corresponding bromides or iodides. cardiff.ac.ukresearchgate.net These reactions often utilize an N-heterocyclic carbene (NHC) ligand and an organolithium reagent to activate the aryl boronic ester coupling partner. chemrxiv.orgresearchgate.net Mechanistic studies suggest the involvement of an Fe(I) species in the catalytic cycle, with the transmetalation step often being rate-limiting. whiterose.ac.ukcardiff.ac.uk While not specifically demonstrated for this compound, the conditions developed for other aryl chlorides could likely be adapted for its functionalization. rsc.org

Palladium catalysis is a cornerstone of modern organic synthesis for the formation of C-C bonds. The Heck reaction, which couples an aryl halide with an alkene, is a prominent example. youtube.com This reaction is typically catalyzed by a palladium(0) species, often generated in situ, and requires a base. youtube.comsemanticscholar.org The reaction can be performed on a wide range of aryl chlorides, including both activated and non-activated systems, often in ionic liquids or aqueous media. semanticscholar.orgnih.gov The versatility of the Heck reaction suggests that this compound could be coupled with various alkenes to introduce new unsaturated side chains. nih.govyoutube.com

Table 2: Representative Analogous Cross-Coupling Reactions

| Reaction | Catalyst System (Analogous) | Coupling Partner | Potential Product Type | Reference |

|---|---|---|---|---|

| Iron-Catalyzed Suzuki Coupling | FeBr₃ / IMes / tBuLi | Aryl boronic ester | Biaryl sulfonamide | chemrxiv.org |

| Palladium-Catalyzed Heck Reaction | Pd(OAc)₂ / Ligand / Base | Alkene (e.g., Styrene) | Alkenyl-substituted benzenesulfonamide (B165840) | semanticscholar.org |

Reactivity of the Sulfonyl-Nitrogen Bond and Cleavage Studies

The sulfonamide bond (S-N) is generally robust, but it can be cleaved under specific conditions. This cleavage is a key transformation, often employed for deprotection in multi-step syntheses.

Reductive cleavage is a common method for breaking the S-N bond. Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can effectively cleave arenesulfonamides under mild conditions, yielding the corresponding amine. nih.govacs.org Electrochemical methods also provide a green and controllable approach for sulfonamide cleavage. Under reductive electrochemical conditions, the N-S bond can be selectively broken. acs.org

Conversely, cleavage can also be achieved under acidic conditions, particularly for tertiary sulfonamides. The use of a catalytic amount of an acid like bismuth(III) triflate can facilitate the C-N bond cleavage of certain N-alkyl substituted sulfonamides. acs.org

Table 3: Methods for Sulfonamide Bond Cleavage

| Method | Reagent/Condition | Bond Cleaved | Typical Products | Reference |

|---|---|---|---|---|

| Reductive Cleavage | Samarium(II) iodide (SmI₂) | N-S | Amine and sulfinic acid | acs.org |

| Electrochemical Reduction | Mercury cathode in MeCN | S-C or N-S | Amine and thiophenol or arene and sulfinate | acs.orgacs.org |

| Acid-Catalyzed Cleavage | Bi(OTf)₃ (for specific substrates) | C-N | Secondary sulfonamide and carbocation-derived products | acs.org |

Investigations into the Redox Chemistry of the Sulfonamide Moiety

The sulfonamide functional group can undergo both oxidation and reduction reactions.

Oxidation of sulfonamides can lead to the formation of N-sulfonylimines. nih.gov This transformation can be achieved using various oxidizing agents under mild conditions. nih.gov Studies on the degradation of sulfonamides have explored oxidation by free chlorine, monochloramine, and ferrate(VI), with the reaction kinetics being pH-dependent. usu.eduacs.org Advanced oxidation processes, such as UV photolysis combined with electrochemical oxidation or the use of peracetic acid activated by cobalt complexes, have also been shown to effectively degrade sulfonamides. acs.orgnih.gov

The electrochemical reduction of arylsulfonamides at a mercury cathode has been studied, showing a two-electron process that leads to the cleavage of the carbon-sulfur bond, forming an arene and a sulfinate salt. acs.org This is distinct from the N-S bond cleavage sometimes observed with other reductive methods.

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of the sulfonamide bond is a critical aspect of its chemistry. Generally, amides, including sulfonamides, are resistant to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions with heating. libretexts.org

Radical-Mediated Transformations and Reaction Mechanisms

The sulfonamide functional group, while often considered robust, can participate in radical-mediated transformations under specific conditions. For arylsulfonamides like this compound, the generation of sulfonyl radicals is a key step in these reactions. This is often achieved through photoredox catalysis, where a photosensitizer, upon excitation with visible light, can initiate an electron transfer process.

In a general mechanism, the photocatalyst, excited by light, can oxidize a suitable electron donor. The reduced photocatalyst can then transfer an electron to the arylsulfonamide, leading to the cleavage of the C-S bond and the formation of an aryl radical and a sulfonyl anion, or alternatively, facilitate the formation of a nitrogen-centered radical. More commonly, N-activated sulfonamides are used to generate sulfonyl radicals. For instance, N-acylsulfonamides can undergo a deprotonation-oxidation sequence to form a nitrogen-centered radical. nih.gov This radical can then undergo further reactions, such as intramolecular addition to an alkene. nih.gov

Another approach involves the direct conversion of sulfonamides to sulfonyl radical intermediates. This can be achieved through a metal-free photocatalytic process, enabling the functionalization of the sulfonamide. nih.gov For example, N-sulfonylimines derived from primary sulfonamides can be activated to generate sulfinate anions, which can then be used in various transformations. nih.gov While this compound is a secondary sulfonamide, related strategies could potentially be adapted.

A plausible photoredox-catalyzed radical reaction involving a derivative of this compound could proceed as follows:

Activation of the Sulfonamide: The N,N-diethylsulfonamide could be derivatized to a more readily reducible species, or a suitable photocatalyst and reaction conditions could be employed for its direct reduction.

Generation of the Sulfonyl Radical: Through a single-electron transfer from the excited photocatalyst, the sulfonamide derivative could fragment to generate a 4-chlorobenzenesulfonyl radical.

Radical Cascade Reaction: This sulfonyl radical could then participate in a variety of reactions, such as addition to an alkene, leading to the formation of a new carbon-centered radical. This new radical could then be further functionalized.

The following table outlines a hypothetical radical-mediated reaction of an activated derivative of this compound with an alkene, based on known transformations of similar arylsulfonamides.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| Activated this compound | Alkene (e.g., Styrene) | Photocatalyst (e.g., Ir(ppy)₃), Visible Light | Adduct of 4-chlorobenzenesulfonyl group and the alkene |

It is important to note that the specific reaction pathway and product would be highly dependent on the reaction conditions and the nature of the radical acceptor.

Organometallic Reactions: Regioselective Metalation and Functionalization (based on closely related analogs)

Organometallic reactions of arylsulfonamides provide a powerful tool for their functionalization. A key transformation is regioselective metalation, which involves the deprotonation of a specific C-H bond on the aromatic ring, facilitated by an organometallic reagent, typically an organolithium or a lithium amide base. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

For N,N-dialkylbenzenesulfonamides, the sulfonamide group acts as a directed metalating group (DMG). The oxygen atoms of the sulfonyl group and the nitrogen atom can coordinate to the metal, directing the deprotonation to the ortho position of the aromatic ring. In the case of this compound, the chloro substituent is also present on the ring. The directing effect of the sulfonamide group is generally stronger than that of the chloro group. Therefore, metalation is expected to occur regioselectively at the C2 position, which is ortho to the sulfonamide group.

A typical reaction sequence would involve:

Directed ortho-Metalation: Treatment of this compound with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an ethereal solvent at low temperature would lead to the formation of a lithiated species at the C2 position.

Electrophilic Quench: The resulting aryllithium intermediate can then be reacted with a variety of electrophiles to introduce new substituents at the C2 position.

The table below illustrates the potential outcomes of regioselective metalation of this compound followed by reaction with different electrophiles.

| Electrophile | Reagent | Product |

| Carbon dioxide | CO₂ | 2-(N,N-diethylsulfamoyl)-5-chlorobenzoic acid |

| Aldehyde | R-CHO | (2-(N,N-diethylsulfamoyl)-5-chlorophenyl)(R)methanol |

| Ketone | R₂C=O | (2-(N,N-diethylsulfamoyl)-5-chlorophenyl)R₂methanol |

| Iodine | I₂ | 4-chloro-2-iodo-N,N-diethylbenzenesulfonamide |

| Alkyl halide | R-X | 4-chloro-2-alkyl-N,N-diethylbenzenesulfonamide |

This regioselective functionalization provides a versatile method for the synthesis of polysubstituted benzenesulfonamides, which are valuable building blocks in medicinal chemistry and materials science. The chloro substituent at the C4 position remains intact during this process, allowing for further modifications in subsequent steps if desired.

Advanced Spectroscopic and Crystallographic Characterization of 4 Chloro N,n Diethylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 4-chloro-N,N-diethylbenzenesulfonamide reveals the presence and arrangement of all hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the chlorophenyl group and the aliphatic protons of the diethylamino moiety.

The aromatic region typically displays a complex splitting pattern due to the coupling of adjacent protons on the benzene (B151609) ring. The protons ortho to the sulfonyl group are expected to resonate at a different chemical shift than the protons ortho to the chlorine atom, often resulting in two distinct sets of doublets, characteristic of a para-substituted benzene ring.

The diethylamino group gives rise to two characteristic signals: a quartet and a triplet. The methylene protons (-CH2-) adjacent to the nitrogen atom are deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) appear as a triplet, coupled to the adjacent methylene protons.

Based on available data for closely related sulfonamides, the expected chemical shifts are summarized in the table below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to SO₂) | 7.60 - 7.80 | Doublet | ~8.5 |

| Aromatic (ortho to Cl) | 7.40 - 7.60 | Doublet | ~8.5 |

| Methylene (-CH₂-) | 3.20 - 3.40 | Quartet | ~7.2 |

| Methyl (-CH₃) | 1.10 - 1.30 | Triplet | ~7.2 |

Note: This is an interactive data table based on typical values for similar compounds.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule.

The aromatic region will exhibit four signals corresponding to the four distinct carbon environments in the para-substituted benzene ring. The carbon atom bonded to the chlorine atom (C-Cl) and the carbon atom bonded to the sulfur atom (C-S) are quaternary and will typically show weaker signals. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the chloro and sulfonyl substituents.

The aliphatic region will display two signals corresponding to the methylene (-CH₂) and methyl (-CH₃) carbons of the diethylamino group. The methylene carbon, being directly attached to the nitrogen atom, will be observed at a higher chemical shift (further downfield) compared to the methyl carbon.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-S (Aromatic) | 138 - 142 |

| C-Cl (Aromatic) | 137 - 141 |

| CH (Aromatic, ortho to SO₂) | 128 - 130 |

| CH (Aromatic, ortho to Cl) | 129 - 131 |

| Methylene (-CH₂) | 42 - 45 |

| Methyl (-CH₃) | 13 - 16 |

Note: This is an interactive data table based on typical values for similar compounds.

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR)

While ¹H and ¹³C NMR provide foundational structural information, two-dimensional (2D) NMR techniques offer deeper insights into the molecular connectivity and spatial relationships. For a molecule like this compound, several 2D NMR experiments would be invaluable for unambiguous assignment of all proton and carbon signals.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling relationships. For instance, a cross-peak between the quartet of the methylene protons and the triplet of the methyl protons would definitively confirm their connectivity within the ethyl groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the methylene and methyl carbons by correlating their signals to the corresponding proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across quaternary carbons. For example, correlations would be expected between the aromatic protons and the quaternary carbon attached to the sulfur atom, as well as between the methylene protons and the same aromatic carbon, confirming the attachment of the diethylaminosulfonyl group to the chlorophenyl ring.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₁₄ClNO₂S), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.

| Ion | Calculated m/z |

| [M+H]⁺ | 248.0534 |

| [M+Na]⁺ | 270.0353 |

Note: This is an interactive data table of theoretical values.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, producing charged droplets. As the solvent evaporates, intact molecular ions, such as the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺, are generated.

The ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule. Further fragmentation of this molecular ion can be induced (e.g., through collision-induced dissociation, CID) to provide structural information. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond, which would result in characteristic fragment ions. Analysis of these fragments can help to confirm the structure of the parent molecule.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization (APCI) is a soft ionization technique used in mass spectrometry, particularly suitable for the analysis of polar and relatively less polar, thermally stable compounds with molecular weights typically below 1500 Da. wikipedia.org This method is frequently coupled with high-performance liquid chromatography (HPLC) for the sensitive and selective detection of compounds like sulfonamides in various matrices. nih.govcreative-proteomics.com

In the context of this compound, APCI-MS analysis is expected to proceed via gas-phase ion-molecule reactions at atmospheric pressure. wikipedia.org The process generally involves the vaporization of the analyte in a heated nebulizer, followed by ionization initiated by a corona discharge. The mobile phase solvent molecules become ionized and, in turn, transfer a proton to the analyte molecule. For sulfonamides, this typically results in the formation of a protonated molecular ion, [M+H]⁺, which is often the most abundant ion in the mass spectrum under gentle ionization conditions. youngin.com

This high-efficiency ionization allows for excellent sensitivity in quantitative analyses. nih.govyoungin.com While specific experimental data for this compound is not detailed in the reviewed literature, the established behavior of other sulfonamides in APCI-MS provides a reliable model for its expected analysis. By operating the mass spectrometer in selected ion monitoring (SIM) mode, targeting the m/z of the [M+H]⁺ ion, very low detection limits can be achieved, making HPLC-APCI-MS a powerful tool for trace analysis of such compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and thermally stable organic compounds. It is widely used to confirm the identity and assess the purity of synthetic chemical products. For this compound, GC-MS analysis would involve the compound traversing a gas chromatograph, where it is separated from any impurities based on its volatility and interaction with the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI).

The resulting mass spectrum serves as a molecular fingerprint, characterized by a molecular ion peak and a series of fragment ions. While a specific mass spectrum for this compound is not available, the fragmentation pattern can be predicted based on its structure and data from related compounds like benzenesulfonamide (B165840) and its derivatives. researchgate.netnih.gov

Expected Fragmentation Pattern:

Molecular Ion (M⁺): The peak corresponding to the intact molecule's mass.

Loss of Ethyl Group: Cleavage of an ethyl radical (•CH₂CH₃) from the nitrogen atom.

Benzenesulfonyl Cation: Cleavage of the S-N bond, leading to the formation of the 4-chlorobenzenesulfonyl cation.

Chlorophenyl Cation: Further fragmentation of the benzenesulfonyl moiety.

The retention time from the GC component provides an additional layer of identification, and the integration of the primary peak area relative to any impurity peaks allows for a quantitative assessment of purity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent parts. Based on data from analogous N,N-diethyl-substituted sulfonamides, key vibrational frequencies can be assigned. nih.govscialert.netresearchgate.netresearchgate.net

The most prominent features in the spectrum would be the strong, distinct bands associated with the sulfonyl (SO₂) group. These arise from asymmetric and symmetric stretching vibrations. The aromatic ring gives rise to C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The aliphatic diethylamino group will contribute C-H stretching bands just below 3000 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| SO₂ | Asymmetric Stretching | ~1350 - 1300 |

| SO₂ | Symmetric Stretching | ~1160 - 1140 |

| Aromatic C-H | Stretching | ~3100 - 3000 |

| Aliphatic C-H | Stretching | ~2980 - 2850 |

| Aromatic C=C | Stretching | ~1600 - 1450 |

| C-Cl | Stretching | ~800 - 600 |

Note: The exact positions of these bands can be influenced by the molecular environment and physical state of the sample.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed insights into molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Dimeric Associates)

The packing of molecules in a crystal lattice is governed by a network of intermolecular forces. nih.govresearchgate.net In many primary and secondary sulfonamides, strong N-H···O hydrogen bonds are a dominant feature, often leading to the formation of dimeric associates or extended chains. researchgate.netmdpi.com However, as a tertiary sulfonamide, this compound lacks an N-H donor and cannot form these classical hydrogen bonds.

Therefore, its crystal packing would be primarily directed by weaker interactions, such as:

C-H···O Interactions: Hydrogen atoms on the diethyl groups or the aromatic ring can interact with the electronegative oxygen atoms of the sulfonyl group on neighboring molecules.

π-π Stacking: The electron-rich chlorophenyl rings could stack on top of each other, contributing to the stability of the crystal lattice. nih.gov

Halogen Interactions: The chlorine atom could participate in C-Cl···Cl or C-Cl···π interactions.

The analysis of these subtle interactions is crucial for understanding the supramolecular architecture of the compound. nih.govresearchgate.net

Conformational Analysis and Dihedral Angles in the Crystal Lattice

The flexibility of the sulfonamide group allows for different molecular conformations. A key aspect of the structural analysis is the determination of the torsion angles that define the molecule's shape. Of particular interest is the conformation around the S-N bond. Studies of related sulfonamides often reveal a twisted or bent geometry at the sulfur atom. researchgate.net

Computational and Theoretical Investigations of 4 Chloro N,n Diethylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in computational chemistry for understanding the electronic structure and properties of molecules from first principles. steeronresearch.comiranchembook.ir

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. nih.gov For sulfonamide drugs, DFT calculations, often using functionals like B3LYP, CAM-B3LYP, and B3PW91 with basis sets such as 6-311++G(d,p), are employed to determine optimized geometrical parameters like bond lengths and angles. doaj.org

These studies provide insights into the molecule's reactivity and stability through the analysis of Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability. nih.gov For instance, in a study on sulfamethoxazole, DFT was used to analyze how its interaction with a nanocluster altered the HOMO-LUMO gap, indicating a change in chemical reactivity. nanomedicine-rj.com

Further analyses derived from DFT calculations include:

Molecular Electrostatic Potential (MEP): MEP maps are used to identify the sites on a molecule that are prone to electrophilic and nucleophilic attacks. doaj.org

Natural Bonding Orbital (NBO): NBO analysis helps in understanding intramolecular interactions, such as hyperconjugation and charge delocalization. doaj.orgresearchgate.net

Global Reactivity Descriptors: Parameters like chemical hardness, chemical potential, and electrophilicity are calculated from FMO energies to quantify the global reactivity of the molecule. doaj.orgnanomedicine-rj.com

A hypothetical DFT study on 4-chloro-N,N-diethylbenzenesulfonamide would likely reveal the influence of the electron-withdrawing chlorine atom and the diethylamino group on the electronic distribution and reactivity of the benzenesulfonamide (B165840) core.

Table 1: Hypothetical DFT-Calculated Parameters for a Sulfonamide Derivative

| Parameter | Description | Typical Application |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. nih.gov |

| MEP Surface | Maps electrostatic potential onto the electron density surface. | Predicts sites for intermolecular interactions. doaj.org |

Conformational Analysis and Energy Landscapes

The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining their relative energies. For flexible molecules like this compound, which has rotatable bonds in its diethylamino group, this analysis is crucial.

Computational methods can be used to scan the potential energy surface by systematically rotating specific dihedral angles. For example, studies on other sulfonamides have explored different conformers and found that the relative orientation of the aromatic rings and the sulfonamide group can significantly impact the molecule's properties and interactions. researchgate.net The results of such an analysis would yield an energy landscape, highlighting the low-energy, and thus more probable, conformations of the molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time and to predict their properties on a larger scale than quantum mechanics allows. steeronresearch.com

Molecular Dynamics Simulations to Understand Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. steeronresearch.com In the context of sulfonamides, MD simulations are frequently used to investigate their interactions with biological targets, such as enzymes. peerj.com For example, MD simulations have been used to characterize the binding sites and interaction energies between sulfonamides and triose phosphate isomerase, a potential drug target. peerj.com These simulations can reveal how a ligand like a sulfonamide derivative induces conformational changes in a protein upon binding. researchgate.net

A typical MD simulation for this compound interacting with a target protein would involve:

Placing the ligand in the binding site of the protein.

Solvating the system with water molecules to mimic biological conditions.

Simulating the system's evolution over a period of nanoseconds to microseconds.

Analyzing the trajectory to understand the stability of the complex, key protein-ligand interactions, and binding free energies, often calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). peerj.com

Chemoinformatic Approaches and In Silico Predictions (e.g., ADMET modeling without reporting toxicity results)

Chemoinformatics employs computational methods to analyze large datasets of chemical compounds to predict their properties. icm.edu.pl A key application is the in silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are crucial for drug development. steeronresearch.comnih.gov

For various benzenesulfonamide derivatives, in silico tools like SwissADME are used to predict pharmacokinetic properties and drug-likeness. nih.govsciforum.net These predictions are based on the molecule's structure and physicochemical properties. Parameters often evaluated include:

Lipophilicity (log P): Affects solubility, absorption, and membrane permeability. icm.edu.pl

Water Solubility: Crucial for bioavailability.

Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound can enter the central nervous system.

Drug-likeness Rules: Compliance with frameworks like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans. sciforum.net

Table 2: Example of In Silico ADME Predictions for a Benzenesulfonamide Analog

| Property | Predicted Value/Classification | Importance |

|---|---|---|

| Lipophilicity (iLogP) | 2.5 | Influences absorption and distribution. icm.edu.pl |

| GI Absorption | High | Indicates good potential for oral bioavailability. |

| BBB Permeant | No | Suggests the compound may not have CNS effects. |

| Lipinski's Rule | Yes (0 violations) | Fulfills criteria for drug-likeness. sciforum.net |

In Silico Target Prediction and Ligand-Protein Interaction Studies

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. In silico methods can predict potential protein targets and elucidate the details of ligand-protein interactions. nih.govnih.gov

Molecular docking is a widely used technique to predict the preferred orientation of a ligand when bound to a target protein. nih.gov For sulfonamide derivatives, docking studies have been performed to understand their binding modes with enzymes like carbonic anhydrases and dihydropteroate (B1496061) synthase. sciforum.netnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the protein's active site. nih.gov The docking score, an estimate of the binding affinity, helps in ranking potential inhibitors. sciforum.net

For this compound, a typical workflow would involve:

Identifying potential protein targets using ligand-based methods (comparing its structure to known ligands) or network-based approaches. nih.gov

Retrieving the 3D structures of the target proteins from databases like the Protein Data Bank (PDB).

Performing molecular docking of the compound into the active site of the targets.

Analyzing the resulting poses and interactions to hypothesize a binding mechanism, which can then be further validated by more rigorous methods like MD simulations. nih.gov

Molecular Docking Investigations with Relevant Enzyme Targets

Currently, there is a notable absence of published research detailing specific molecular docking investigations for this compound against relevant enzyme targets. While computational files, including those for X-ray and docking studies, for this compound are referenced in databases such as the Automated Topology Builder (ATB) and Repository, the specific outcomes of such studies, including the enzymes targeted and the nature of the interactions, have not been disseminated in peer-reviewed journals or other citable sources.

The potential for such investigations is significant, given that the sulfonamide functional group is a well-established pharmacophore known to interact with a variety of enzymes, most notably carbonic anhydrases and dihydrofolate reductase. Molecular docking simulations for this compound would theoretically involve preparing the three-dimensional structure of the ligand and docking it into the active site of a chosen enzyme's crystal structure, typically retrieved from the Protein Data Bank (PDB). The objective of these in silico experiments would be to predict the preferred binding orientation of the compound within the enzyme's active site and to estimate the strength of the interaction. However, without specific studies on this particular molecule, any discussion of its docking behavior remains speculative.

Analysis of Binding Affinities and Interacting Residues

Consistent with the lack of specific molecular docking studies, there is no available data in the scientific literature detailing the binding affinities or the specific interacting amino acid residues for this compound with any enzyme targets.

An analysis of binding affinities, typically expressed as a binding energy value (e.g., in kcal/mol), would quantify the strength of the interaction between this compound and a target protein. Lower binding energy values generally indicate a more stable and favorable interaction.

Furthermore, a detailed examination of the docked complex would reveal the specific amino acid residues within the enzyme's active site that form key interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For instance, the sulfonamide moiety is known to coordinate with the zinc ion present in the active site of carbonic anhydrases and form hydrogen bonds with surrounding amino acid residues. The diethylamino group and the chlorophenyl ring of this compound would be expected to engage in hydrophobic and other interactions within the binding pocket.

Without specific computational studies on this compound, a precise description of its binding mode, affinity for any particular enzyme, and the key interacting residues cannot be provided at this time. The scientific community awaits future research to elucidate these important molecular-level details.

Exploration of Biological Activity and Mechanistic Insights

Antimicrobial Properties and Underlying Mechanisms

The sulfonamide functional group is a well-known pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and has been a cornerstone of antimicrobial chemotherapy for decades. While specific data on the antimicrobial properties of 4-chloro-N,N-diethylbenzenesulfonamide is limited in the available scientific literature, the activities of structurally related compounds provide valuable insights into its potential.

Evaluation of Antibacterial Activity

Research into various derivatives of 4-chlorobenzenesulfonamide (B1664158) has revealed a spectrum of antibacterial activity. Studies on a series of N-substituted 4-chlorobenzenesulfonamides have shown that modifications to the amide nitrogen can significantly influence their antibacterial efficacy. Although detailed minimum inhibitory concentration (MIC) values for this compound are not explicitly reported in the reviewed literature, the general class of sulfonamides is known to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. By disrupting the folic acid pathway, these compounds inhibit bacterial growth.

In a broader context, various N-acylated 4-chloro-2-mercaptobenzenesulfonamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against a panel of Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus hirae, Enterococcus faecalis, and Bacillus subtilis. mdpi.com Some of these compounds demonstrated noteworthy activity, suggesting that the 4-chlorobenzenesulfonamide scaffold is a promising base for the development of new antibacterial agents. mdpi.com

Investigation of Antifungal Activity

The potential of sulfonamide derivatives extends to antifungal applications. While specific studies focusing solely on the antifungal activity of this compound are not prevalent, research on related compounds offers valuable insights. For instance, novel 2-alkylthio-4-chloro-5-methyl-N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide derivatives have been synthesized and shown to possess significant in vitro activity against yeast-like fungi isolated from clinical settings. nih.gov Several of these compounds exhibited MIC values against Candida albicans that were comparable or superior to the standard antifungal drug fluconazole. nih.gov This highlights the potential of the 4-chlorobenzenesulfonamide moiety as a component in the design of new antifungal agents.

Anti-virulence Mechanisms and Inhibition of Pathogenic Factors

Modern antimicrobial research is increasingly focused on anti-virulence strategies, which aim to disarm pathogens rather than killing them directly, thereby reducing the selective pressure for resistance development. While there is no specific information in the reviewed literature on the anti-virulence mechanisms of this compound, the broader class of sulfonamides has been explored for such properties. These mechanisms can include the inhibition of bacterial toxin production, biofilm formation, and quorum sensing. Further research is needed to determine if this compound or its derivatives possess such anti-virulence capabilities.

Anticancer Potential and Cellular Action Mechanisms

The sulfonamide scaffold is also a recognized feature in a number of anticancer drugs. The exploration of 4-chlorobenzenesulfonamide derivatives for their potential as anticancer agents is an active area of research.

In Vitro Studies on Cancer Cell Lines

While specific in vitro studies on the cytotoxicity of this compound against cancer cell lines are not detailed in the available literature, numerous studies have investigated the anticancer potential of structurally related compounds. For example, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which contain a chloro-substituted aromatic ring, were evaluated for their cytotoxic effects on a panel of human cancer cell lines, including those from the liver, breast, and colon. researchgate.net Several of these compounds demonstrated significant cell growth inhibitory activity. researchgate.net

Furthermore, other research has focused on different complex molecules incorporating the 4-chlorobenzenesulfonamide structure. For instance, novel derivatives have been synthesized and tested against various cancer cell lines, with some showing promising activity. mdpi.comnih.gov These studies underscore the importance of the sulfonamide group in the design of potential anticancer agents.

Mechanisms of Inhibiting Cell Proliferation

The mechanisms by which sulfonamide-based compounds inhibit cancer cell proliferation are diverse. Some sulfonamides are known to target key enzymes involved in cancer progression, such as carbonic anhydrases. Others can induce apoptosis (programmed cell death) or cause cell cycle arrest. For example, studies on certain 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives have shown that they can induce apoptosis in cancer cells. mdpi.com While the specific cellular mechanisms of action for this compound have not been elucidated, the activities of its analogs suggest that it could potentially interfere with critical cellular processes in cancer cells.

Proposed Molecular Mechanisms of Antitumor Action

Recent research has illuminated the potential of sulfonamide derivatives in oncology. A notable study focused on novel N-(heterocyclylphenyl)benzenesulfonamides, which are structurally related to this compound. One promising compound from this series, N-(4-(1H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, has demonstrated significant antitumor properties. nih.gov

The proposed mechanism for its anticancer effect centers on the inhibition of the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial in cell proliferation, differentiation, and apoptosis; its dysregulation is a hallmark of many cancers, particularly colorectal cancer. The compound is believed to exert its effect by binding to a hotspot region on the β-catenin armadillo repeat domain. nih.gov This interaction inhibits Wnt-dependent transcription, leading to a reduction in the proliferation of cancer cells. nih.gov Experimental data has shown that this compound can inhibit the growth of SW480 and HCT116 colorectal cancer cells with high efficacy. nih.gov Furthermore, in vivo studies using xenograft models in mice showed a reduction in tumor growth and the expression of the proliferation marker Ki67, confirming the compound's impact on cancer-related gene expression. nih.gov

Enzyme Inhibition Profiles

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition Studies

The potential of sulfonamide-based compounds to act as cholinesterase inhibitors has been an area of active investigation, particularly for their relevance to neurodegenerative diseases like Alzheimer's. While direct studies on this compound are limited, research on structurally similar molecules provides significant insights.

A study on a series of sulfonamide-based carbamates revealed a strong preferential inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). nih.gov For instance, benzyl (B1604629) {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate, which contains a 4-chlorobenzylsulfamoyl moiety, demonstrated potent BChE inhibition with an IC50 value of 6.57 µM, making it roughly five times more active than the standard drug rivastigmine. nih.gov Molecular modeling from this study suggested that these compounds bind to the active site of BChE, establishing interactions comparable to those of rivastigmine. nih.gov The selectivity for BChE is a noteworthy characteristic, as BChE is also involved in acetylcholine (B1216132) hydrolysis and its levels increase in the later stages of Alzheimer's disease. nih.govresearchgate.net The design of selective BChE inhibitors is considered a viable therapeutic strategy. nih.govresearchgate.net

Table 1: BChE and AChE Inhibition by a Related Sulfonamide Derivative

| Compound | BChE IC50 (µM) | AChE IC50 (µM) | Selectivity Index (AChE/BChE) |

|---|---|---|---|

| Benzyl {(2S)-1-[(4-chlorobenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate (5j) | 6.57 | >50 | ~10 |

| Rivastigmine (standard) | 39.81 | 7.94 | 0.2 |

Data sourced from a study on sulfonamide-based carbamates. nih.gov

Carbonic Anhydrase (CA) Inhibition and Isozyme Selectivity

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for processes like pH regulation and fluid balance. nih.gov The primary mechanism involves the sulfonamide group (SO2NH2) coordinating to the Zn(II) ion in the enzyme's active site. nih.govnih.gov

While many benzenesulfonamide (B165840) derivatives are potent CA inhibitors, they often lack specificity for any single isozyme. nih.gov This non-specific inhibition is a major cause of undesirable side effects in systemically administered CA inhibitors. nih.gov For example, while inhibition of CA II in the eye is beneficial for treating glaucoma, concurrent inhibition of other CAs can lead to complications. nih.gov

Structural analyses have been conducted to understand the basis of isozyme selectivity between the highly similar CA I and CA II. Studies on simple para-substituted benzenesulfonamides revealed that the binding affinities are consistently higher for CA II compared to CA I. nih.gov The binding is typically enthalpically less favorable and entropically more favorable for CA I. nih.gov This difference is attributed to variations in active site desolvation and the conformational entropy of the inhibitor upon binding. nih.gov Understanding these subtle structural differences is key to designing more isozyme-selective inhibitors for specific therapeutic applications. nih.gov

Trypanothione Reductase (TR) Inhibition and Antiprotozoal Implications

Trypanothione reductase (TR) is an essential enzyme for the survival of pathogenic protozoa like Trypanosoma and Leishmania, which are responsible for diseases such as Chagas disease and leishmaniasis. nih.govnih.gov This enzyme is part of a redox system based on the dithiol trypanothione, which is absent in humans, making TR a prime target for developing selective antiparasitic drugs. nih.gov

While direct inhibition studies of this compound on TR are not extensively documented, research on other classes of molecules provides strong rationale for its potential in this area. Studies on phenothiazine-based TR inhibitors have shown that small, electron-withdrawing substituents at the 2-position of the tricyclic system, such as a chloro group, are particularly favorable for potent inhibition. nih.gov This suggests that the 4-chloro substitution on the benzenesulfonamide ring could be a beneficial feature for TR binding.

Furthermore, investigations into other inhibitor classes, like aminopropanone derivatives, have demonstrated that the presence of a 4-chlorophenyl group can lead to effective inhibition of Leishmania infantum TR. mdpi.com These findings collectively imply that chloro-substituted aromatic compounds hold promise as scaffolds for the development of novel TR inhibitors with antiprotozoal activity.

Other Reported Biological Activities (e.g., Cardiovascular Effects in isolated organs)

The biological activity of benzenesulfonamide derivatives extends to the cardiovascular system. A study investigating the effects of various benzenesulfonamides on an isolated rat heart model provided insights into their vascular effects. nih.gov The research measured changes in perfusion pressure and coronary resistance at a constant flow rate. nih.gov

While the parent benzenesulfonamide and some other derivatives were tested, the results for a related compound, 4-(2-aminoethyl)benzenesulfonamide, showed a significant, time-dependent decrease in perfusion pressure. nih.gov This finding suggests a vasodilatory effect on the coronary vasculature. nih.gov Although this compound was not specifically tested in this study, the results indicate that the benzenesulfonamide scaffold can be modified to produce compounds with direct activity on cardiovascular parameters in isolated organ systems. nih.gov This opens an avenue for exploring its potential effects on vascular tone and blood pressure regulation.

Elucidation of Specific Molecular Targets and Biological Pathways

The diverse biological activities of this compound and its structural analogs point to its interaction with multiple molecular targets and modulation of several key biological pathways.

Identified and potential molecular targets include:

β-Catenin: As demonstrated by a structurally related compound, the armadillo repeat domain of β-catenin is a key target, leading to the inhibition of the Wnt signaling pathway, a critical pathway in cellular proliferation and cancer development. nih.gov

Butyrylcholinesterase (BChE): Sulfonamide-based inhibitors show potent and selective inhibition of BChE, implicating this enzyme as a primary target within the cholinergic system. nih.gov This interaction affects cholinergic neurotransmission, a pathway central to cognitive function.

Carbonic Anhydrases (CAs): The benzenesulfonamide moiety is a well-established pharmacophore that targets the zinc ion in the active site of various CA isozymes. nih.gov This affects pathways involved in pH regulation, CO2 transport, and ion secretion across biological membranes.

Trypanothione Reductase (TR): Based on structure-activity relationships of other inhibitor classes, TR is a plausible target. nih.govmdpi.com Inhibition would disrupt the parasite-specific trypanothione-based redox metabolism, a pathway essential for parasite survival under oxidative stress.

The collective evidence suggests that this compound is a promiscuous compound, capable of interacting with a range of enzymes and proteins, thereby influencing diverse physiological and pathological processes from oncogenesis to neurotransmission and parasitic infection.

Derivatization and Structure Activity Relationship Sar Studies

Systematic Strategies for Analogue Development

The development of analogues from the 4-chloro-N,N-diethylbenzenesulfonamide scaffold follows systematic chemical strategies, focusing on three primary regions of the molecule: the aromatic ring, the N,N-diethylamino group, and the sulfonamide linker itself.

The substituted benzene (B151609) ring is a critical component for molecular recognition and binding. Modifications at various positions on this ring can significantly impact the compound's electronic properties, hydrophobicity, and steric profile, thereby influencing its biological potency.

Research into benzenesulfonamide (B165840) derivatives indicates that the nature and position of substituents on the aromatic ring are pivotal. For instance, in studies of related structures, substitutions at the 4-position of the benzene ring with electron-withdrawing groups, such as halogens (F, Cl, Br), were associated with higher transcriptional activity for targets like PPARγ. nih.gov The presence of a bromine atom at this position, for example, can enable a weak hydrogen bond with the backbone nitrogen of specific amino acid residues (like Phe282) in the binding pocket of a target protein. nih.gov Conversely, substituting with electron-donating groups, such as methyl groups, has been shown to diminish activity in certain contexts. nih.gov

The synthesis of such analogues often begins with a suitably substituted benzene derivative. For example, reacting p-chlorobenzene with chlorosulfonic acid yields 4-chlorobenzenesulfonyl chloride, a key intermediate that can then be coupled with various amines. nih.gov This approach allows for the introduction of diverse functionalities onto the aromatic ring to probe for optimal interactions.

Table 1: Impact of Aromatic Ring Substitutions on Biological Activity of Benzenesulfonamide Analogs This table illustrates how different substituents on the benzene ring of benzenesulfonamide scaffolds can influence their inhibitory activity, drawing from general findings in the field.

| Base Scaffold | Ring Substitution | Resulting Compound Class | General Impact on Activity |

| Benzenesulfonamide | 4-Chloro (Electron-withdrawing) | 4-Chlorobenzenesulfonamides | Often enhances potency nih.gov |

| Benzenesulfonamide | 4-Bromo (Electron-withdrawing) | 4-Bromobenzenesulfonamides | Can increase affinity via specific interactions nih.gov |

| Benzenesulfonamide | 4-Methyl (Electron-donating) | 4-Methylbenzenesulfonamides | May lead to reduced activity nih.gov |

| Benzenesulfonamide | 2,4-Dichloro | 2,4-Dichlorobenzenesulfonamides | Additional substitution can aid in tighter packing and activity nih.gov |

| Benzenesulfonamide | Amino groups | Aminobenzenesulfonamides | Can be used to attach larger moieties or alter polarity nih.gov |

The N,N-diethylamino group serves as the "tail" portion of the molecule. Altering this moiety can modulate the compound's solubility, metabolic stability, and ability to form interactions within the target's binding site. Systematic SAR studies often involve replacing the diethyl groups with other linear or branched alkyl chains, or incorporating the nitrogen into a cyclic amine system.

For example, in the investigation of substituted sulfamoyl benzamidothiazoles, the amine substituent of the sulfonamide group was identified as a key site for modification. nih.gov Replacing the N,N-diethylamino group with other amines, such as piperidine, has been a common strategy to explore the steric and electronic requirements of the binding pocket. nih.gov The synthesis of these analogues typically involves the reaction of 4-chlorobenzenesulfonyl chloride with the desired primary or secondary amine.

The sulfonamide group (-SO₂NH-) is often the cornerstone of the molecule's interaction with its biological target, frequently acting as a zinc-binding group (ZBG) in metalloenzymes like carbonic anhydrases. mdpi.comnih.gov While often preserved, this group can also be functionalized to fine-tune activity or probe its role.

Recent methodologies have enabled the late-stage functionalization of the sulfonamide moiety. One strategy involves the reductive deamination of primary sulfonamides to sulfinates, which are versatile intermediates. chemrxiv.org These sulfinates can then be converted into other functional groups, such as sulfones or new sulfonamides, by reacting them with various electrophiles or amines. chemrxiv.orgacs.org This allows for rapid diversification and SAR studies. For example, the in situ generated sulfinate can be reacted with iodine in the presence of a new amine to interconvert sulfonamides, a useful approach for creating libraries of related compounds. chemrxiv.org

Furthermore, the absolute necessity of the sulfonamide linker for biological activity has been demonstrated in related scaffolds. Replacing the sulfonamide with an amide linker was shown to completely abolish activity, highlighting the critical role of the sulfonamide's specific geometry and electronic properties. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

A comprehensive analysis of the SAR for derivatives of this compound integrates the findings from the systematic modifications discussed above. The key takeaways are:

Aromatic Ring: The 4-chloro substituent is a favorable electron-withdrawing group that contributes positively to the activity of many benzenesulfonamide-based inhibitors. nih.gov The introduction of additional substituents can further optimize packing and interactions within the target's active site. nih.gov

Sulfonamide Linker: This group is generally essential for activity, often acting as the primary anchoring point to the target, especially in metalloenzymes. nih.govnih.gov Its replacement typically leads to a significant loss of potency.

Amine Moiety: The N,N-diethylamino "tail" can be modified to influence selectivity and physical properties. The optimal size and nature of the N-alkyl groups or the use of cyclic amines depend heavily on the specific topology of the target's binding site. nih.gov For instance, the tail can be designed to interact with specific hydrophilic or hydrophobic pockets to confer isoform selectivity. nih.gov

Rational Design Principles for Optimizing Biological Potency and Selectivity

The SAR data provides a foundation for the rational design of new, improved analogues. Key principles for optimizing the biological potency and selectivity of compounds based on the this compound scaffold include:

Preservation and Optimization of the Pharmacophore: The 4-chlorobenzenesulfonamide (B1664158) core often acts as the essential pharmacophore responsible for binding. Design efforts should focus on maintaining this core while making strategic modifications elsewhere. nih.gov

Exploiting Isoform-Specific Pockets: Many drug targets belong to families of related proteins or isoforms (e.g., carbonic anhydrases I, II, IX, XII). nih.gov While the primary sulfonamide group may bind to a conserved active site feature (like the catalytic zinc ion), the "tail" portion of the inhibitor can be modified to extend into non-conserved regions, thereby conferring selectivity. nih.govnih.gov Designing tails that match the unique steric and electronic environment of a specific isoform's binding pocket is a key strategy for enhancing selectivity.

Linker Flexibility and Length: In more complex derivatives where the sulfonamide is part of a larger structure, the nature of any linker connecting the benzenesulfonamide moiety to other pharmacophoric elements is crucial. The flexibility and length of this linker can be adjusted to ensure optimal positioning of all binding groups within the target active site. nih.gov

By applying these principles, chemists can move beyond random screening and intelligently design next-generation derivatives of this compound with enhanced potency and the desired selectivity profile for a specific biological target.

Future Research Directions and Potential Applications

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of sulfonamides is a cornerstone of organic and medicinal chemistry. researchgate.net Future research concerning 4-chloro-N,N-diethylbenzenesulfonamide is likely to focus on the development of more sustainable and efficient synthetic routes. Traditional methods often rely on the use of sulfonyl chlorides, which can present environmental and safety challenges. researchgate.netrsc.org

Emerging trends in green chemistry point towards several promising avenues for the synthesis of this compound and its analogs. tandfonline.com These include:

Solvent-Free and Aqueous Reactions: Moving away from volatile organic solvents to water-based or solvent-free conditions is a key goal. rsc.orgmdpi.com Mechanochemical approaches, utilizing ball milling, have also shown promise for the eco-friendly synthesis of sulfonamides. rsc.org

Catalytic Systems: The exploration of novel catalysts, including metal-free options, could lead to milder reaction conditions and improved yields. nih.gov

Alternative Starting Materials: Research into alternatives to sulfonyl chlorides, such as sodium arylsulfinates or nitroarenes, could provide safer and more sustainable synthetic pathways. researchgate.netnih.gov

These advancements would not only make the production of this compound more environmentally benign but could also facilitate the synthesis of a diverse library of derivatives for further investigation.

Advanced Mechanistic Investigations of Chemical Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and predicting its behavior in various chemical and biological systems. Future mechanistic studies could employ a combination of experimental and computational techniques to elucidate the intricate details of its chemical transformations.

One area of particular interest is the mechanism of sulfonamide-induced cutaneous drug reactions. nih.gov While this is a broader concern for all sulfonamide drugs, detailed studies on the bioactivation and adduct formation of specific compounds like this compound could provide valuable insights into the structural features that contribute to such adverse effects. researchgate.net Understanding these mechanisms is paramount for designing safer sulfonamide-based therapeutic agents.

Expanding the Spectrum of Biological Evaluation and Target Identification

The benzenesulfonamide (B165840) scaffold is present in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, and enzyme-inhibiting properties. tandfonline.comfrontiersin.orgnih.govpexacy.com A key future direction for this compound is the comprehensive evaluation of its biological activity and the identification of its molecular targets.

Systematic screening of this compound and its derivatives against a broad panel of biological targets could uncover novel therapeutic applications. Areas of potential interest include:

Enzyme Inhibition: Benzenesulfonamides are well-known inhibitors of enzymes such as carbonic anhydrases, acetylcholinesterase, and α-glycosidase. tandfonline.comrsc.orgdrugbank.com Investigating the inhibitory potential of this compound against these and other enzymes could lead to the development of new drugs for a variety of diseases.

Anticancer Activity: Many benzenesulfonamide derivatives have shown promise as anticancer agents. tandfonline.comtuni.finih.gov Evaluating the cytotoxicity of this compound against various cancer cell lines is a logical next step.